molecular formula C11H20O2 B13319992 1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde

1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde

Cat. No.: B13319992
M. Wt: 184.27 g/mol
InChI Key: MNYPGWQJLAMFIS-UHFFFAOYSA-N
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Description

1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H20O2 It is characterized by a cyclohexane ring substituted with an ethoxy group, two methyl groups, and an aldehyde group

Preparation Methods

The synthesis of 1-ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexanone with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then subjected to oxidation to introduce the aldehyde group at the 1-position of the cyclohexane ring. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The aldehyde group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds such as:

    1,1-Dimethylcyclohexane: Lacks the ethoxy and aldehyde groups, making it less reactive.

    1-Ethyl-1,4-dimethylcyclohexane: Has an ethyl group instead of an ethoxy group, affecting its chemical properties and reactivity.

The presence of the ethoxy and aldehyde groups in this compound makes it unique and provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O2/c1-4-13-11(9-12)7-5-10(2,3)6-8-11/h9H,4-8H2,1-3H3

InChI Key

MNYPGWQJLAMFIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(CC1)(C)C)C=O

Origin of Product

United States

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